molecular formula C11H22N2O3 B15326956 tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate

tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate

Cat. No.: B15326956
M. Wt: 230.30 g/mol
InChI Key: SSVLGNBTRGPDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 . It is known for its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a tert-butyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring provides a rigid scaffold that can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate is unique due to the position of the hydroxyl group on the piperidine ring. This positional difference can significantly impact the compound’s reactivity, binding affinity, and overall biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-8-6-9(14)4-5-12-8/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)

InChI Key

SSVLGNBTRGPDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.